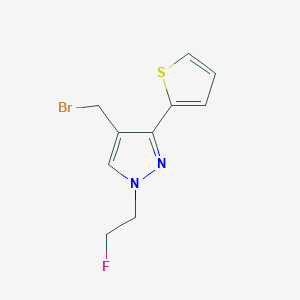

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Description

4-(Bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative featuring three distinct substituents:

- Position 1: 2-Fluoroethyl group, which enhances metabolic stability and lipophilicity.

- Position 3: Thiophen-2-yl moiety, a bioisostere for phenyl groups, influencing electronic properties and binding interactions.

- Position 4: Bromomethyl group, a reactive handle for further chemical modifications (e.g., nucleophilic substitution or cross-coupling reactions).

The bromomethyl group’s reactivity positions this compound as a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(bromomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHNOZPDWCEUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CBr)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Substituted Pyrazoles

Pyrazoles are commonly synthesized via condensation reactions involving hydrazines or hydrazones with 1,3-dicarbonyl compounds or α-bromo ketones. The specific substitution pattern in 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole suggests a multi-step synthesis involving:

- Formation of the pyrazole ring with thiophene substitution at the 3-position,

- Introduction of the 2-fluoroethyl group at the N-1 position,

- Bromomethyl functionalization at the 4-position.

Preparation of Pyrazole Core with Thiophene Substitution

A widely accepted approach to synthesize 3-substituted pyrazoles involves the reaction of hydrazones derived from aryl aldehydes with α-bromo ketones. For example, the reaction of thiophen-2-carbaldehyde hydrazone with an appropriate α-bromo ketone can yield 3-(thiophen-2-yl)pyrazole intermediates.

- Method: Reaction of thiophen-2-carbaldehyde hydrazone with α-bromoacetophenone derivatives in ethanol under reflux conditions.

- Conditions: Stirring at room temperature followed by reflux for 15–30 minutes leads to consumption of starting materials and formation of pyrazole ring.

- Yield: Moderate to good yields (~30-50%) depending on stoichiometry and reaction time.

- Example: Synthesis of 3-(thiophen-2-yl)-5-phenylpyrazole analogs has been reported using this method, which can be adapted for 4-(bromomethyl) substitution.

Introduction of the 2-Fluoroethyl Group at N-1 Position

The N-alkylation of pyrazoles is typically achieved by alkylation reactions using alkyl halides under basic conditions.

- Method: Alkylation of the pyrazole nitrogen with 2-fluoroethyl bromide or tosylate.

- Conditions: Use of a suitable base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

- Temperature: Room temperature to moderate heating (40–80 °C).

- Notes: The reaction must be controlled to avoid multiple alkylations or side reactions.

Bromomethyl Functionalization at the 4-Position

The presence of a bromomethyl group at the 4-position of the pyrazole ring can be introduced by selective bromomethylation reactions.

- Method: Bromomethylation can be achieved by treating the pyrazole with formaldehyde and hydrobromic acid or bromine sources under acidic conditions.

- Alternative: Direct substitution using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators.

- Example from Literature: Preparation of tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate via bromomethylation steps has been described, indicating feasibility of this approach.

One-Pot or Modular Approaches

Recent advances include one-pot, two-component modular syntheses of 3,5-diarylpyrazoles, which can be adapted for functionalized pyrazoles.

- Procedure: Reaction of hydrazones with substituted acetophenones in ethanol under reflux, followed by workup and purification.

- Advantages: Simplifies synthesis, reduces purification steps, and improves yield.

- Limitations: Specific substitutions like bromomethyl and fluoroalkyl groups may require stepwise functionalization.

Dehydrogenation of 2-Pyrazoline Intermediates

An alternative method to prepare pyrazoles involves dehydrogenation of 2-pyrazoline derivatives.

- Method: Oxidative dehydrogenation using sulfuric acid in the presence of catalytic iodine or iodine compounds at elevated temperatures (50–250 °C).

- Mechanism: Iodine acts as a dehydrogenating agent, converted to hydrogen iodide, which is reoxidized by sulfuric acid, allowing catalytic turnover.

- Application: Suitable for preparing substituted pyrazoles from 2-pyrazolines bearing various substituents including alkyl, aryl, and heteroaryl groups.

- Relevance: This method could be adapted for the synthesis of the target compound by preparing the corresponding 2-pyrazoline intermediate with thiophene and fluoroethyl substituents.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1. Pyrazole ring formation with thiophene substitution | Condensation of thiophene hydrazone with α-bromo ketone | Thiophen-2-carbaldehyde hydrazone, α-bromoacetophenone | EtOH, reflux 15–30 min | Moderate yield (~30-50%) |

| 2. N-1 Alkylation with 2-fluoroethyl group | Alkylation with 2-fluoroethyl bromide | 2-fluoroethyl bromide, K2CO3 or NaH | DMF or MeCN, RT to 80 °C | Controlled to avoid over-alkylation |

| 3. Bromomethylation at 4-position | Bromomethylation via formaldehyde/HBr or NBS | Formaldehyde, HBr or NBS | Acidic conditions or radical initiation | Selective bromomethylation reported |

| 4. One-pot modular synthesis (alternative) | Reaction of hydrazones with substituted ketones | Hydrazones, substituted acetophenones | EtOH, reflux | Simplified, moderate yields |

| 5. Dehydrogenation of 2-pyrazolines | Oxidative dehydrogenation with iodine/sulfuric acid | 2-Pyrazoline derivative, I2, H2SO4 | 50–250 °C | Catalytic iodine, high purity products |

Research Findings and Analytical Data

- The pyrazole formation step is typically monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

- N-alkylation is confirmed by shifts in proton NMR signals corresponding to the fluoroethyl group and mass spectrometry.

- Bromomethylation is verified by characteristic signals in ^1H NMR (singlet for bromomethyl protons) and by HRMS.

- Purification usually involves column chromatography or recrystallization from appropriate solvents (e.g., methanol/water mixtures).

- Reported melting points and spectral data for related compounds provide benchmarks for characterization.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones from the thiophen-2-yl group.

Reduction: Formation of ethyl-substituted pyrazole derivatives from the fluoroethyl group.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: As a probe to study biological pathways and interactions involving pyrazole derivatives.

Material Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

Chemical Biology: As a tool to investigate the mechanisms of action of pyrazole-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluoroethyl and thiophen-2-yl groups contribute to binding affinity and specificity. The pyrazole ring itself can participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

4-(Azidomethyl)-1-(2-Fluoroethyl)-3-(Thiophen-2-yl)-1H-Pyrazole (CAS: 2098086-84-9)

- Key Differences : The azidomethyl group replaces bromomethyl, altering reactivity and applications.

- Reactivity : Azido groups enable click chemistry (e.g., Huisgen cycloaddition), whereas bromomethyl facilitates nucleophilic substitutions.

- Physical Properties :

- Molecular weight: 251.28 g/mol (vs. ~276 g/mol for bromo analogue).

- XLogP: 2.8 (slightly less lipophilic than bromo analogue, estimated XLogP ~3.0).

- Topological Polar Surface Area (TPSA): 60.4 Ų (similar to bromo analogue).

- Applications : Preferred for bioconjugation due to azide-alkyne cycloaddition compatibility.

Chloro vs. Bromo Derivatives

- A study comparing chloro and bromo isostructural thiazole-pyrazole hybrids revealed:

- Bromo derivatives exhibit higher molecular weights and increased lipophilicity compared to chloro analogues.

- Antimicrobial Activity : Chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrated antimicrobial activity, suggesting halogen choice impacts bioactivity.

Positional Isomerism and Substitution Effects

3-(Bromomethyl)-5-(2-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-1H-Pyrazole

- Structural Differences : Bromomethyl at position 3 (vs. 4 in the target compound) with methoxy and fluorophenyl substituents.

- Implications: Altered steric and electronic profiles due to substituent positions.

1-Phenyl-3-(Thiophen-2-yl)-1H-Pyrazole Derivatives

- Key Features : Chromone or pyrimidine rings appended to the pyrazole-thiophene core.

- Biological Relevance : These hybrids exhibit antimicrobial and antioxidant activities, highlighting the thiophene-pyrazole scaffold’s versatility in drug design.

Thiophene vs. Phenyl Bioisosterism

- Thiophen-2-yl in the target compound serves as a phenyl bioisostere, offering:

- Enhanced π-π stacking interactions due to sulfur’s electronegativity.

- Improved metabolic stability compared to phenyl in some contexts.

- Phenyl-Substituted Analogues (e.g., (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one ):

- Bromine on phenyl rings increases molecular weight (vs. bromomethyl) but reduces reactivity for further derivatization.

Table 1: Comparative Analysis of Key Pyrazole Derivatives

Biological Activity

4-(Bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 289.17 g/mol, features a unique structure that may influence its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- A bromomethyl group,

- A thiophene ring,

- A fluorinated ethyl substituent.

Biological Activity Overview

The biological activities of pyrazole derivatives, including our compound of interest, have been widely studied. Research indicates that pyrazoles exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties .

- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds like celecoxib have shown significant COX-2 inhibition .

- Modulation of Protein Interactions : Some studies suggest that pyrazoles can modulate protein interactions involved in cell signaling pathways linked to cancer progression .

- Cereblon Ligand Activity : Certain pyrazole derivatives have been identified as ligands for cereblon, a protein involved in the ubiquitin-proteasome system. This interaction can lead to targeted degradation of specific proteins implicated in cancer .

Case Studies and Research Findings

Recent literature has highlighted several studies evaluating the biological activity of pyrazole derivatives:

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization of the bromomethyl and fluoroethyl groups. Key parameters include:

- Temperature : Maintain 50–70°C during cyclization to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution at the bromomethyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the thiophene protons (δ 6.8–7.2 ppm) and fluorine coupling in the fluoroethyl group (J = 47 Hz for ²J₃-F) .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 289.17 (M+H⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Confirm C-Br stretching at ~550–600 cm⁻¹ and C-F at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography data be interpreted to determine the molecular geometry and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Refinement : Employ SHELXL (via Olex2 interface) for least-squares refinement. Key parameters:

- Bond lengths : C-Br (1.93–1.97 Å), C-F (1.38–1.42 Å) .

- Intermolecular interactions : Analyze C-H···π (thiophene ring) and halogen bonding (Br···N, ~3.3 Å) using Mercury software .

- Validation : Check R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) .

Q. What computational methods are suitable for predicting the reactivity and interaction potential of the bromomethyl and fluoroethyl groups in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to:

- Calculate Fukui indices to identify electrophilic sites (bromomethyl) and nucleophilic sites (thiophene) .

- Estimate activation energy for SN2 displacement at the bromomethyl group (~25–30 kcal/mol) .

- Molecular Docking : AutoDock Vina can predict binding affinity to targets (e.g., kinases) via fluoroethyl’s hydrophobic interactions .

Q. How can researchers design experiments to investigate the compound's potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Screen against COX-2 or kinases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values with structural analogs .

- SAR Studies : Synthesize derivatives with modified thiophene or fluoroethyl groups to assess impact on bioactivity .

Q. What strategies resolve contradictions in crystallographic data between different derivatives of pyrazole-based compounds?

- Methodological Answer :

- Space group analysis : Compare orthorhombic (P212121) vs. monoclinic (P2₁/c) systems to identify packing differences .

- Hydrogen bonding networks : Use CrystalExplorer to map C-H···F and π-π stacking interactions, which stabilize lattice structures .

- Twinned crystals : Apply SHELXD for deconvolution of overlapping reflections in cases of merohedral twinning .

Q. How does the electronic environment of the thiophene moiety influence the compound's chemical behavior in substitution reactions?

- Methodological Answer :

- Electrophilic substitution : Thiophene’s electron-rich π-system directs electrophiles to the 5-position. Use HNO₃/H₂SO₄ to nitrate the thiophene ring (monitor via ¹H NMR δ 8.2 ppm) .

- Cross-coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the bromomethyl group requires thiophene’s electron-withdrawing effect to activate the C-Br bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.